molecular formula C23H37N3 B3954465 1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

Cat. No. B3954465
M. Wt: 355.6 g/mol
InChI Key: NGESLXVAJOLVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other psychiatric disorders. The compound is a derivative of piperazine and has been shown to be effective in reducing drug-seeking behavior in both animal models and human clinical trials.

Mechanism of Action

The exact mechanism of action of 1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is not fully understood, but it is believed to act on the dopamine and glutamate systems in the brain. This compound has been shown to block the reuptake of dopamine, a neurotransmitter involved in reward and motivation, and to modulate the activity of glutamate, a neurotransmitter involved in learning and memory. By modulating these systems, this compound may reduce drug-seeking behavior and improve treatment outcomes in individuals with addiction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. The compound has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and motivation, and to increase glutamate release in the prefrontal cortex, a brain region involved in decision-making and impulse control. This compound has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, a protein involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it a useful tool for studying the dopamine and glutamate systems in the brain. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on 1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine. One area of interest is the potential use of this compound in combination with other medications for addiction treatment. Another area of interest is the development of new compounds based on the structure of this compound that may be more effective or have fewer side effects. Additionally, further research is needed to better understand the long-term effects of this compound and its potential use in treating other psychiatric disorders.

Scientific Research Applications

1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been extensively studied for its potential use in treating addiction and other psychiatric disorders. The compound has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. In human clinical trials, this compound has been shown to reduce cocaine cravings and improve treatment outcomes in individuals with cocaine addiction. This compound has also been studied for its potential use in treating other psychiatric disorders, including depression and anxiety.

properties

IUPAC Name

1-[1-(cyclohexylmethyl)piperidin-3-yl]-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3/c1-20-8-5-6-12-23(20)26-16-14-25(15-17-26)22-11-7-13-24(19-22)18-21-9-3-2-4-10-21/h5-6,8,12,21-22H,2-4,7,9-11,13-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGESLXVAJOLVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine
Reactant of Route 2
1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine
Reactant of Route 3
1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine
Reactant of Route 4
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1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine
Reactant of Route 5
1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine
Reactant of Route 6
1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

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